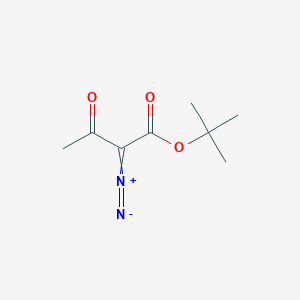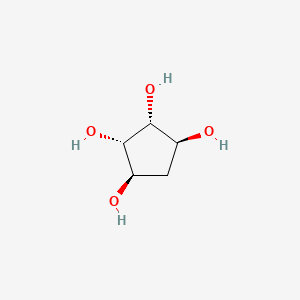
DISPERSE ORANGE 45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Orange 45: is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. Disperse dyes are characterized by their water-insolubility and ability to penetrate synthetic fibers, where they are held in place by physical forces without forming chemical bonds . This compound is known for its vibrant orange hue and is widely used in the textile industry.
準備方法
The synthesis of Disperse Orange 45 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method involves the following steps:
Diazotization: An aromatic amine, such as aniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt formed is then coupled with a coupling component, such as N,N-dicyanoethyl aniline, in the presence of a base like sodium acetate.
Isolation: The resulting dye is isolated by filtration, washed, and dried.
Industrial production methods often involve optimization techniques to enhance yield and purity. For example, a one-pot synthesis method has been developed to streamline the process and reduce costs .
化学反応の分析
Disperse Orange 45 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of aromatic amines.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium acetate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Disperse Orange 45 has a wide range of scientific research applications, including:
Textile Industry: It is extensively used for dyeing synthetic fibers, providing vibrant and long-lasting colors.
Environmental Studies: Research on the removal of disperse dyes from wastewater using various treatment methods, such as adsorption and advanced oxidation processes.
Analytical Chemistry: Used as a standard dye in various analytical techniques to study dyeing properties and interactions with different substrates.
Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
作用機序
The mechanism of action of Disperse Orange 45 involves its interaction with synthetic fibers through physical forces such as Van der Waals forces and dipole interactions. The dye molecules penetrate the fibers and are held in place without forming chemical bonds. This interaction is facilitated by the dye’s molecular structure, which allows it to diffuse into the fiber matrix .
類似化合物との比較
Disperse Orange 45 can be compared with other disperse dyes, such as Disperse Orange 3 and Disperse Red 11. While all these dyes share similar applications in the textile industry, they differ in their chemical structures and resulting colors. Disperse Orange 3, for example, is known for causing severe dermatitis, highlighting the importance of selecting appropriate dyes based on their safety profiles .
Similar Compounds
- Disperse Orange 3
- Disperse Red 11
- Disperse Blue 1
- Disperse Yellow 42
This compound stands out due to its specific hue and relatively lower allergenic potential compared to some other disperse dyes.
特性
CAS番号 |
12223-27-7 |
|---|---|
分子式 |
C9H9ClO4S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




